molecular formula C26H22N2O4S B6005367 4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide

4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide

Cat. No. B6005367
M. Wt: 458.5 g/mol
InChI Key: ZMJQHGNHOXSKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide, also known as MPSPB, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in various fields of science, including pharmacology, biochemistry, and physiology. In

Mechanism of Action

4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide works by inhibiting the activity of protein kinases, which are enzymes involved in cell signaling pathways. This inhibition leads to a decrease in cell proliferation and an increase in cell death, making it a potential anti-cancer agent. 4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide has also been shown to affect blood pressure regulation by inhibiting the activity of angiotensin II, a hormone that constricts blood vessels.
Biochemical and Physiological Effects:
4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of protein kinases, leading to a decrease in cell proliferation and an increase in cell death. In vivo studies have shown that it affects blood pressure regulation by inhibiting the activity of angiotensin II, leading to vasodilation and a decrease in blood pressure.

Advantages and Limitations for Lab Experiments

4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. It has also been shown to have potent anti-cancer activity, making it a potential candidate for further drug development. However, there are also limitations to using 4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide in lab experiments. It has been shown to have low solubility in water, making it difficult to administer in vivo. It also has limited bioavailability, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide. One potential direction is to study its effects on other types of cancer cells, as most studies have focused on its effects on breast cancer cells. Another direction is to investigate its potential as a treatment for hypertension, as it has been shown to affect blood pressure regulation. Additionally, further studies could explore ways to increase its solubility and bioavailability, making it more effective in vivo.

Synthesis Methods

4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide can be synthesized through a process that involves several chemical reactions. The first step involves the synthesis of 4-phenoxybenzaldehyde, followed by the synthesis of 4-[methyl(phenylsulfonyl)amino]benzoic acid. The final step involves the coupling of 4-phenoxybenzaldehyde and 4-[methyl(phenylsulfonyl)amino]benzoic acid to form 4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide.

Scientific Research Applications

4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide has shown potential applications in various fields of science. In pharmacology, it has been studied for its potential as an anti-cancer agent. In biochemistry, it has been studied for its effects on protein kinase activity. In physiology, it has been studied for its effects on blood pressure regulation.

properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-(4-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4S/c1-28(33(30,31)25-10-6-3-7-11-25)22-16-12-20(13-17-22)26(29)27-21-14-18-24(19-15-21)32-23-8-4-2-5-9-23/h2-19H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJQHGNHOXSKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.